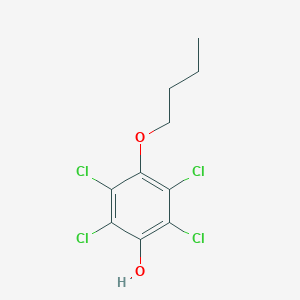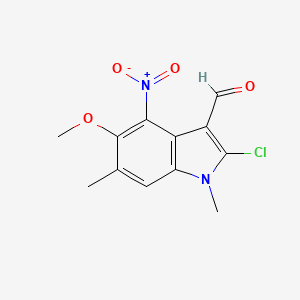
2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chloro, methoxy, dimethyl, and nitro group attached to the indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the electrophilic substitution reaction on the indole ring, followed by functional group modifications. For instance, starting with an indole derivative, chlorination, methoxylation, methylation, and nitration can be sequentially performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-amino-indole-3-carbaldehyde.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
2-chloro-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
The unique combination of chloro, methoxy, dimethyl, and nitro groups in 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
73355-51-8 |
|---|---|
分子式 |
C12H11ClN2O4 |
分子量 |
282.68 g/mol |
IUPAC 名称 |
2-chloro-5-methoxy-1,6-dimethyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8-9(7(5-16)12(13)14(8)2)10(15(17)18)11(6)19-3/h4-5H,1-3H3 |
InChI 键 |
NGNFMMLIKBTWET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


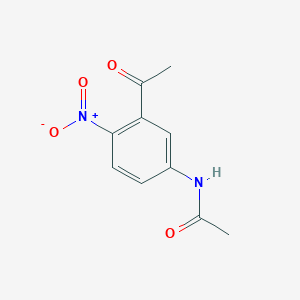

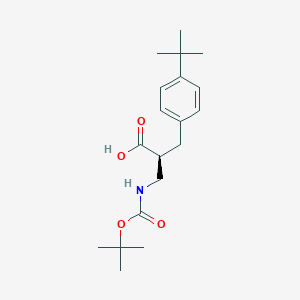
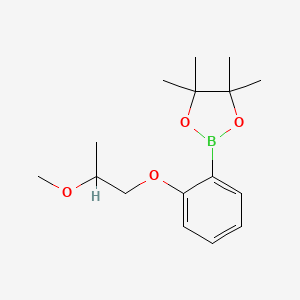
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
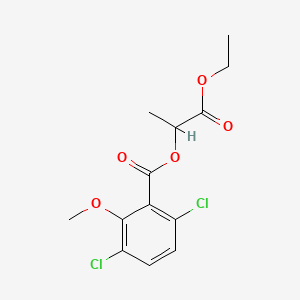
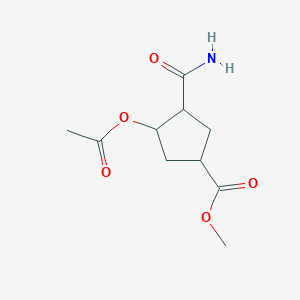
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)


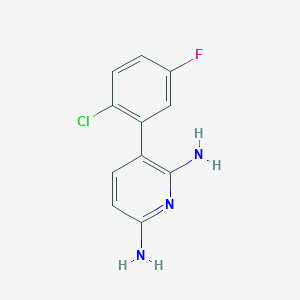
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)
